3-Amino-4-(2,5-difluorophenyl)butyric Acid

Description

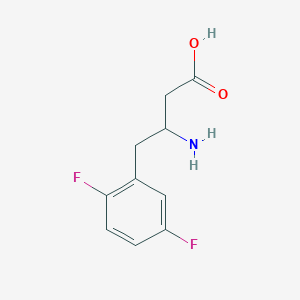

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(2,5-difluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c11-7-1-2-9(12)6(3-7)4-8(13)5-10(14)15/h1-3,8H,4-5,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIVDEIRNDVPPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(CC(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Amino 4 2,5 Difluorophenyl Butyric Acid and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis

The creation of specific stereoisomers of 3-Amino-4-(2,5-difluorophenyl)butyric acid is crucial for its potential applications. This is typically achieved through enantioselective and diastereoselective synthetic methods.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an efficient route to chiral β-amino acids by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of the analogous (R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, asymmetric hydrogenation of a prochiral enamine or β-keto ester precursor is a key strategy. wmich.edu This approach would involve the synthesis of a suitable unsaturated precursor of this compound, followed by hydrogenation using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand.

Another powerful method is the use of biocatalysis. Specifically, transaminases have been employed in the synthesis of the trifluoro-analog. nih.gov A similar approach for the 2,5-difluoro compound would involve the enzymatic conversion of a β-keto ester, ethyl 3-carbonyl-4-(2,5-difluorophenyl)-butanoate, using a transaminase to introduce the amino group with high enantioselectivity. nih.gov

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. chemicalbook.com After the desired stereocenter is created, the auxiliary is removed. For the synthesis of β-amino acids, chiral oxazolidinones, such as those developed by Evans, are commonly used. chemicalbook.com

A plausible route for synthesizing a stereoisomer of this compound using this strategy would involve:

Acylation of a chiral oxazolidinone with a butyric acid derivative.

Introduction of the 2,5-difluorophenyl group at the 4-position, for instance, through a conjugate addition of a 2,5-difluorophenyl organometallic reagent.

Stereoselective amination at the β-position.

Cleavage of the chiral auxiliary to yield the desired enantiomer of this compound.

Diastereomeric Salt Resolution Techniques

Resolution is a classical method for separating enantiomers. It involves reacting the racemic mixture of this compound with a chiral resolving agent to form a pair of diastereomeric salts. bldpharm.com These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. bldpharm.com Once separated, the individual diastereomeric salts can be treated to remove the resolving agent, yielding the pure enantiomers of the target compound. Common resolving agents for acidic compounds include chiral amines like brucine, strychnine, or synthetic chiral amines. bldpharm.com

Multi-Step Synthetic Routes

The construction of the this compound backbone generally involves the formation of the butyric acid chain, the introduction of the 2,5-difluorophenyl group, and the formation of the β-amino acid moiety.

Arylation Reactions in Butyric Acid Derivatization

A key step in the synthesis is the introduction of the 2,5-difluorophenyl group. This can be achieved through various arylation reactions. A common approach for the analogous trifluoro-compound involves the use of a Grignard reagent, (2,4,5-trifluorophenyl)magnesium bromide, in a ring-opening reaction of a chiral aziridine-2-methanol derivative. wipo.int A similar strategy for the 2,5-difluoro analog would utilize (2,5-difluorophenyl)magnesium bromide.

Alternatively, modern cross-coupling reactions, such as the Suzuki or Negishi coupling, could be employed to attach the 2,5-difluorophenyl group to a suitable butyric acid derivative precursor.

Formation of the β-Amino Acid Moiety

The β-amino acid functionality can be introduced at various stages of the synthesis. One common method is the Hofmann rearrangement of a suitable amide precursor. Another approach is the Curtius rearrangement of an acyl azide.

A well-documented route for the synthesis of the trifluoro-analog of the target compound starts from L-methionine, which serves as a chiral pool. google.com This multi-step process involves the transformation of L-methionine into a chiral aziridine, followed by ring-opening with the appropriate Grignard reagent, and subsequent oxidation to form the β-amino acid. google.com A similar pathway could be envisioned for the synthesis of (R)-3-amino-4-(2,5-difluorophenyl)butyric acid, starting from a suitable chiral building block.

Below is a hypothetical multi-step synthesis for (R)-3-Amino-4-(2,5-difluorophenyl)butyric acid based on a known procedure for the trifluoro-analog:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Amino protection of L-methionine | Boc-anhydride, base | N-Boc-L-methionine |

| 2 | Reduction of carboxylic acid | Borane dimethyl sulfide (B99878) complex | N-Boc-methioninol |

| 3 | Hydroxyl activation and cyclization | Mesyl chloride, base; then intramolecular cyclization | Chiral aziridine |

| 4 | Ring-opening with Grignard reagent | (2,5-difluorophenyl)magnesium bromide | N-Boc-3-amino-4-(2,5-difluorophenyl)-1-methylthiobutane |

| 5 | Oxidation to carboxylic acid | Oxidizing agent (e.g., RuCl3/NaIO4) | Boc-(R)-3-Amino-4-(2,5-difluorophenyl)butyric acid |

| 6 | Deprotection | Acid (e.g., HCl) | (R)-3-Amino-4-(2,5-difluorophenyl)butyric acid |

This table presents a hypothetical synthetic pathway and is for illustrative purposes only. Specific reagents and conditions would require experimental optimization.

Selective Functional Group Interconversions

The synthesis of this compound and its stereoisomers involves a series of strategic functional group interconversions. These transformations are designed to introduce the required chirality and functional groups with high selectivity. Common strategies include the asymmetric synthesis from prochiral starting materials and the use of chiral pool synthesis, starting from readily available chiral molecules.

One prominent approach involves the asymmetric hydrogenation of a β-aminoacrylate precursor. This method is highly efficient for establishing the chiral center at the C3 position. For instance, the Rh-TangPhos complex has been demonstrated as an effective catalyst for the hydrogenation of both (E) and (Z) isomers of β-(acylamino)acrylates, achieving high enantioselectivities (up to 99.6%) and turnover numbers. nih.gov The choice of catalyst and reaction conditions is critical to ensure high stereoselectivity.

Another versatile method is the use of biocatalysis, particularly with transaminases. nih.govnih.gov Transaminases can catalyze the asymmetric amination of a corresponding β-keto acid or ester, offering a green and highly selective alternative to traditional chemical methods. nih.govnih.gov For example, a multi-enzyme cascade using a transaminase, esterase, aldehyde reductase, and formate (B1220265) dehydrogenase has been developed for the synthesis of the sitagliptin (B1680988) intermediate, which is the (R)-enantiomer of this compound. nih.gov This system utilizes benzylamine (B48309) as an inexpensive amino donor and demonstrates excellent conversion rates. nih.gov The use of either (S)- or (R)-selective transaminases allows for the synthesis of both enantiomers of the target amino acid. nih.gov

The introduction of fluorine atoms into the aromatic ring is a key structural feature. Synthetic strategies often start with already fluorinated building blocks, such as 2,5-difluorobenzaldehyde (B1295323) or 2,5-difluorophenylacetic acid. benthamscience.comrsc.org Subsequent reactions then build the butyric acid chain with the desired stereochemistry.

Protecting groups play a crucial role in these syntheses to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino function. The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) under basic conditions. lookchem.com The subsequent deprotection to yield the free amino acid is generally carried out under acidic conditions. unigoa.ac.in

Process Optimization for Industrial Scalability

The transition from laboratory-scale synthesis to industrial production necessitates rigorous process optimization to ensure economic viability, safety, and consistent product quality. Key areas of focus include maximizing yield, enhancing reaction efficiency, and controlling impurity formation.

Yield Enhancement and Reaction Efficiency

Several strategies are employed to enhance the yield and efficiency of the synthesis of this compound. One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, has been successfully implemented. For example, a highly efficient one-pot, three-step process to prepare the key dehydrositagliptin intermediate achieves an 82% yield with high purity. researchgate.netacs.org This approach significantly reduces processing time, solvent usage, and waste generation. researchgate.netacs.org

| Methodology | Key Optimization Parameters | Reported Yield | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation (One-pot) | Catalyst: Rh(I)/tBu JOSIPHOS; one-pot, three-step process | 82% (for dehydrositagliptin intermediate) | researchgate.netacs.org |

| Multi-enzyme Cascade | Promoter engineering for co-expression of enzymes, pH control | 61% (isolated yield for sitagliptin intermediate) | nih.govnih.gov |

| Tandem aza-Michael/hemiacetal reaction | Organocatalyst, optimization of Brønsted acid co-catalyst | 54% (overall yield for sitagliptin phosphate (B84403) monohydrate) | nih.gov |

Control and Mitigation of Impurity Formation

Ensuring the purity of the final active pharmaceutical ingredient (API) is paramount, and this begins with controlling impurities in its intermediates. In the synthesis of this compound, a key concern is the formation of condensation impurities. These byproducts can arise from the self-condensation of amino acids or the reaction of intermediates with excess reagents. nih.govunigoa.ac.in

One common impurity is the dipeptide formed from the condensation of two molecules of the amino acid. The formation of such impurities can be minimized by carefully controlling the reaction conditions, such as temperature and the rate of addition of reagents. nih.gov The use of highly selective coupling reagents and the immediate quenching of the reaction can also prevent the formation of these byproducts. unigoa.ac.in

In-process controls (IPCs) are essential for monitoring the progress of the reaction and the formation of impurities. qingmupharm.com Techniques like High-Performance Liquid Chromatography (HPLC) are used to track the consumption of starting materials and the formation of the desired product and any impurities. qingmupharm.com This real-time information allows for adjustments to the process parameters to minimize impurity formation. elsevierpure.com

Purification methods such as crystallization and chromatography are employed to remove any impurities that are formed. qingmupharm.com Developing a robust crystallization process is often a key step in the industrial production of high-purity intermediates. The choice of solvent system and crystallization conditions can significantly impact the efficiency of impurity removal.

| Impurity Type | Formation Mechanism | Mitigation Strategy | Reference |

|---|---|---|---|

| Condensation Impurities (e.g., dipeptides) | Self-condensation of the amino acid or reaction with activated intermediates. | Controlled addition of reagents, use of selective coupling agents, optimized reaction temperature. | nih.govunigoa.ac.in |

| Process-Related Impurities | Side reactions involving starting materials, reagents, or solvents. | In-process monitoring (e.g., HPLC), optimization of reaction conditions, robust purification methods (crystallization, chromatography). | qingmupharm.com |

| Stereoisomeric Impurities | Incomplete stereoselectivity in the chiral synthesis step. | Use of highly selective chiral catalysts or enzymes, optimization of reaction conditions for stereoselectivity, chiral purification if necessary. | researchgate.netacs.org |

Derivatization and Structural Modification of 3 Amino 4 2,5 Difluorophenyl Butyric Acid

Strategic Protecting Group Introduction and Removal

The presence of both an amino and a carboxylic acid group necessitates the use of protecting groups to achieve selective transformations at either terminus. The choice of protecting group is crucial and is dictated by its stability under various reaction conditions and the ease of its subsequent removal.

N-Terminal Protection (e.g., Boc, Fmoc, Cbz)

The protection of the amino group is a fundamental step in the synthesis of peptides and other amide-containing molecules. Several standard protecting groups are employed for this purpose.

tert-Butoxycarbonyl (Boc): The Boc group is a widely used acid-labile protecting group. The synthesis of N-Boc-protected 3-Amino-4-(2,5-difluorophenyl)butyric acid has been documented, confirming its utility in synthetic pathways. For the closely related (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a common method involves reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. For instance, reacting the amino acid with Boc-anhydride and sodium hydroxide (B78521) in a mixture of water and an organic solvent like toluene (B28343) can afford the Boc-protected product. google.com Another procedure involves using triethylamine (B128534) as the base in a solvent like methyl tert-butyl ether, which has been reported to yield the Boc-protected trifluoro-analogue in high purity. google.com The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group. This orthogonality is particularly valuable in solid-phase peptide synthesis. While specific procedural details for the Fmoc protection of this compound are not extensively reported in readily available literature, the Fmoc-protected version of the analogous (S)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid is commercially available and utilized in peptide synthesis. chemimpex.com This suggests that standard Fmoc-protection protocols, such as reaction with Fmoc-chloride or Fmoc-succinimide in the presence of a base like sodium bicarbonate, are likely applicable. The Fmoc group is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).

Benzyloxycarbonyl (Cbz): The Cbz group is another common amino protecting group that is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation. A patent for the preparation of derivatives of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid mentions the use of the Cbz group as a suitable protecting group. wipo.int This indicates its potential applicability for the 2,5-difluoro analogue as well.

Table 1: Common N-Terminal Protecting Groups and their Removal Conditions

| Protecting Group | Structure | Reagents for Introduction | Reagents for Removal |

| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA), HCl | |

| Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine | |

| Cbz | Benzyl chloroformate | H₂, Pd/C |

Carboxylic Acid Protection

To perform reactions on the amino group, the carboxylic acid moiety often needs to be protected, most commonly as an ester.

Esterification: Methyl and ethyl esters are common choices for protecting the carboxylic acid. The formation of the methyl ester of (R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid has been reported. google.com General methods for the esterification of amino acids, such as reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst like thionyl chloride or by using a large excess of the alcohol as both reactant and solvent, are likely applicable to this compound. For instance, the tertiary butyl ester of (S)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid is a known compound. anaxlab.com The removal of these ester groups is typically achieved by hydrolysis under acidic or basic conditions. For example, lithium hydroxide in a mixture of methanol and water can be used for saponification. lookchem.com

Synthesis of Novel Analogues and Conjugates

The derivatization of this compound allows for the synthesis of a wide range of novel analogues and conjugates with potentially enhanced biological activities.

Amidation and Esterification Reactions

Amidation: The formation of an amide bond by coupling the carboxylic acid of N-protected this compound with various amines is a key strategy for generating new derivatives. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N'-dicyclohexylcarbodiimide (DCC) can be employed. nih.govresearchgate.net A patent for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors describes the coupling of N-Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with a triazolopyrazine derivative using coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) or carbonyldiimidazole (CDI). google.com These methods are expected to be transferable to the 2,5-difluoro analogue.

Esterification: Beyond protection, esterification with different alcohols can lead to a variety of ester derivatives with modified properties.

Incorporation into Peptidomimetic and Non-Peptidomimetic Scaffolds

The structural features of this compound make it an attractive building block for the construction of peptidomimetics, which are compounds that mimic the structure and function of peptides.

Peptidomimetics: The closely related (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a key intermediate in the synthesis of sitagliptin (B1680988), a potent inhibitor of dipeptidyl peptidase-4 (DPP-4). chemicalbook.comnih.govnih.govmdpi.com This indicates that this compound could also be incorporated into similar peptidomimetic scaffolds to develop new DPP-4 inhibitors or modulators of other biological targets. researchgate.net The synthesis of such peptidomimetics often involves the amide coupling reactions mentioned previously. google.com The incorporation of unnatural amino acids, including fluorinated ones, is a common strategy to enhance the stability and activity of peptidomimetics. nih.govnih.gov

Non-Peptidomimetic Scaffolds: The versatile functional groups of this amino acid also allow for its incorporation into a variety of non-peptidomimetic heterocyclic and carbocyclic scaffolds, potentially leading to the discovery of novel bioactive molecules.

Modifications of the Fluorinated Phenyl Moiety

The 2,5-difluorophenyl ring offers opportunities for further structural diversification through aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atoms can be displaced by strong nucleophiles, although this often requires harsh reaction conditions.

Electrophilic Aromatic Substitution: The introduction of other substituents on the aromatic ring can be challenging due to the deactivating effect of the fluorine atoms. However, under specific conditions, reactions such as nitration, halogenation, or Friedel-Crafts reactions might be possible.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could potentially be used to introduce new carbon-carbon bonds to the phenyl ring, provided a suitable handle (e.g., a bromo or iodo substituent) is present or can be introduced.

The strategic modification of the phenyl ring can significantly impact the compound's electronic properties, lipophilicity, and steric profile, which in turn can influence its biological activity and pharmacokinetic properties. nih.govfrontiersin.org

Exploration of Structure-Reactivity Relationships in Derivatization

The derivatization of this compound is a critical area of study, as modifications at its reactive centers—the amino group and the carboxylic acid—can significantly alter its chemical properties and potential applications. The interplay between the compound's structure and its reactivity during derivatization is governed by the electronic and steric effects of its constituent parts, particularly the 2,5-difluorophenyl ring. A thorough understanding of these relationships is essential for the rational design and synthesis of new analogues.

The presence of two fluorine atoms on the phenyl ring has a profound impact on the reactivity of both the amino and carboxylic acid functional groups. Fluorine is the most electronegative element, and its presence on the aromatic ring leads to a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the phenyl ring and, by extension, influences the acidity of the carboxylic acid and the basicity of the amino group.

The amino group of this compound is a primary amine and, as such, is nucleophilic. It can readily react with a variety of electrophilic reagents to form a wide range of derivatives, including amides, sulfonamides, and carbamates. A common strategy in the synthesis of derivatives is the protection of the amino group, often with a tert-butyloxycarbonyl (Boc) group. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.

Research into the synthesis of the closely related (R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid has shown that the choice of solvent can significantly impact the purity and yield of the Boc-protected product. google.com The formation of condensation impurities is a key challenge, and the solvent system plays a crucial role in minimizing these side reactions. The table below, derived from patent literature for the trifluoro-analogue, illustrates the influence of the solvent on the purity of the resulting N-Boc derivative. While this data is for a trifluoro- instead of a difluoro-substituted compound, the general principles of reactivity and solvent effects are expected to be very similar.

| Solvent | Product Purity (%) | Condensation Impurity (%) | Yield (%) |

|---|---|---|---|

| Toluene | 80.68 | 15.08 | 81.7 |

| Methyl t-butyl ether | 83.75 | 6.23 | 81.7 |

| Ethyl acetate | 83.24 | 12.78 | 75 |

| Toluene/Water (biphasic) | 96.95 | 0.117 | Not specified |

The data clearly indicates that a biphasic system of toluene and water provides a significantly purer product with a much lower percentage of condensation impurities. This suggests that the reaction environment has a strong influence on the reactivity of the starting material and the stability of the intermediates formed during the reaction.

Once the amino group is protected, the carboxylic acid functionality can be derivatized. The carboxylic acid group is acidic and can be converted into a variety of derivatives, such as esters, amides, and acid chlorides. The electron-withdrawing nature of the difluorophenyl ring is expected to increase the acidity of the carboxylic acid, making it more reactive towards nucleophilic attack after activation.

For instance, the synthesis of amide derivatives from the Boc-protected 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid has been described in the patent literature. google.com These reactions typically involve the activation of the carboxylic acid with a coupling agent, followed by the addition of an amine. Common coupling agents used for this purpose include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt), or the use of carbonyldiimidazole (CDI). The choice of coupling agent and reaction conditions can be tailored to the specific amine being used and the desired final product. The general scheme for such a derivatization is as follows:

Activation of the Carboxylic Acid: The Boc-protected amino acid is treated with a coupling agent to form a highly reactive intermediate.

Nucleophilic Attack by Amine: The desired amine is then added to the reaction mixture, which attacks the activated carboxyl group to form the corresponding amide.

Deprotection: If the final product requires a free amino group, the Boc protecting group can be removed under acidic conditions.

The structure-reactivity relationship in this context is evident in the choice of reaction conditions. The increased reactivity of the carboxylic acid due to the difluorophenyl group may allow for milder reaction conditions compared to analogous compounds without electron-withdrawing substituents. However, it can also increase the susceptibility to side reactions if the reaction is not carefully controlled.

Structure Activity Relationship Sar Studies of 3 Amino 4 2,5 Difluorophenyl Butyric Acid Derivatives

Identification of Key Pharmacophoric Elements from Derived Structures

The fundamental pharmacophore of 3-amino-4-(2,5-difluorophenyl)butyric acid derivatives essential for DPP-IV inhibition consists of several key elements. A primary amine group, a β-amino acid backbone, and a substituted phenyl ring are the core components. The primary amine is crucial for forming a key salt bridge interaction with the glutamic acid residues (Glu205 and Glu206) in the S2 subsite of the DPP-IV enzyme.

The 2,5-difluorophenyl group itself is a critical pharmacophoric element. Research has indicated that the presence of a 2,5-difluorophenyl or a 2,4,5-trifluorophenyl moiety can increase the potency of these inhibitors by five to seven-fold. nih.gov This significant enhancement is attributed to the favorable interactions of the fluorinated phenyl ring within the hydrophobic S1 pocket of the enzyme. The fluorine atoms contribute to a desirable electronic profile and can form halogen bonds or other non-covalent interactions that strengthen the binding affinity.

Further modifications to the core structure have led to the identification of additional pharmacophoric features that can enhance activity. For instance, the incorporation of various heterocyclic systems in place of other moieties, while retaining the essential β-amino acid and difluorophenyl components, has been a successful strategy to improve potency and pharmacokinetic properties.

Impact of Stereochemical Configuration on Biological Recognition

The stereochemistry at the β-carbon of the butyric acid chain is a critical determinant of biological activity. For this compound derivatives, the (R)-configuration is essential for potent DPP-IV inhibition. This stereochemical preference is a common feature among many β-amino acid-based DPP-IV inhibitors.

The (R)-enantiomer correctly orients the key interacting groups within the active site of the DPP-IV enzyme. Specifically, it positions the primary amino group for optimal interaction with the acidic residues Glu205 and Glu206 in the S2 pocket, and it places the 2,5-difluorophenyl group appropriately within the hydrophobic S1 pocket. The (S)-enantiomer, in contrast, does not align these functional groups effectively, leading to a significant loss of inhibitory potency. This strict stereochemical requirement underscores the highly specific nature of the molecular recognition between these inhibitors and the DPP-IV enzyme.

Correlation of Structural Features with Enzyme Inhibition Profiles (e.g., Dipeptidyl Peptidase IV)

The substitution pattern on the phenyl ring is a major determinant of potency. As mentioned, the 2,5-difluoro substitution provides a significant advantage over unsubstituted or differently substituted phenyl rings. This is due to the hydrophobic and electronic nature of the fluorine atoms enhancing binding in the S1 pocket.

Modifications to the part of the molecule that extends into the S2 and S2' regions of the enzyme also have a profound impact. For example, in a related series of compounds, the introduction of a piperidin-2-one ring system attached to the core structure, as seen in (4S,5S)-5-(aminomethyl)-1-(2-(benzo[d] wikipedia.orgmdpi.comdioxol-5-yl)ethyl)-4-(2,5-difluorophenyl)piperidin-2-one, resulted in a highly potent inhibitor with an IC50 value of 8.5 nM. This demonstrates that extending the molecule with appropriate functional groups that can form additional interactions with the enzyme can dramatically increase inhibitory activity.

Below is a representative, interactive data table illustrating the impact of structural modifications on DPP-IV inhibition, based on findings for related β-amino acid derivatives.

| Compound/Modification | Key Structural Feature | DPP-IV IC50 (nM) |

| Scaffold | 3-Amino-4-phenylbutyric acid | |

| Unsubstituted Phenyl | Baseline | ~1000 |

| 2,5-Difluorophenyl | Enhanced hydrophobic interaction | ~100-200 |

| 2,4,5-Trifluorophenyl | Further enhanced hydrophobic interaction | ~50-100 |

| (R)-Stereochemistry | Optimal orientation in active site | Essential for high potency |

| (S)-Stereochemistry | Suboptimal orientation | Significantly lower potency |

| Derivative Example | (4S,5S)-5-(aminomethyl)-1-(2-(benzo[d] wikipedia.orgmdpi.comdioxol-5-yl)ethyl)-4-(2,5-difluorophenyl)piperidin-2-one | 8.5 |

Rational Design Principles for Modulating Biological Potency and Selectivity

The rational design of potent and selective DPP-IV inhibitors based on the this compound scaffold follows several key principles:

Maximizing S1 Pocket Interactions: The 2,5-difluorophenyl group is a starting point. Further optimization can be achieved by exploring other halogen substitutions or small lipophilic groups on the phenyl ring to fine-tune interactions within the hydrophobic S1 pocket. The goal is to maximize van der Waals forces and potentially engage in halogen bonding without introducing steric hindrance.

Optimizing S2 Pocket Binding: The primary amine is a non-negotiable feature for the crucial salt bridge with Glu205/206. The design focuses on maintaining the optimal basicity of this amine and ensuring its correct spatial orientation through the rigid β-amino acid backbone with (R)-stereochemistry.

Exploring S2' and Other Subpockets: To enhance potency and selectivity, the design strategy involves extending the molecule from the core scaffold to occupy adjacent subpockets of the enzyme. This is achieved by attaching various cyclic or acyclic moieties to the amino or carboxyl ends of the butyric acid core. The selection of these moieties is guided by computational modeling and an understanding of the topology of the DPP-IV active site. The aim is to introduce groups that can form additional hydrogen bonds, hydrophobic interactions, or other favorable contacts.

Improving Selectivity: Selectivity against other related proteases, such as DPP-8 and DPP-9, is a critical aspect of the design process. This is often achieved by exploiting subtle differences in the shape and chemical nature of the active sites of these enzymes. For instance, introducing bulkier substituents that are accommodated by the DPP-IV active site but clash with the active sites of DPP-8 or DPP-9 can significantly improve selectivity.

Enhancing Pharmacokinetic Properties: Rational design also considers the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. Modifications are made to improve oral bioavailability, metabolic stability, and half-life. This can involve the introduction of polar groups to modulate solubility or the blocking of potential sites of metabolism.

Preclinical Pharmacological Investigations of 3 Amino 4 2,5 Difluorophenyl Butyric Acid Derivatives

In Vitro Assays for Target Binding and Enzymatic Activity

There is no publicly available information regarding in vitro assays conducted specifically on 3-Amino-4-(2,5-difluorophenyl)butyric acid.

No studies detailing the enzyme kinetics or inhibitory mechanisms of this compound were identified. Research on analogous compounds suggests that potential targets could include enzymes involved in metabolic pathways, such as aminotransferases or peptidases. nih.govmdpi.com For instance, derivatives of other fluorinated amino acids have been investigated as inactivators of enzymes like γ-aminobutyric acid aminotransferase (GABA-AT). nih.gov However, without experimental data, the specific enzymatic interactions of the title compound are unknown.

No data from receptor ligand binding studies for this compound are available in the public domain. Such studies would be essential to determine its affinity and selectivity for various receptors, for example, G-protein coupled receptors, which are common targets for therapeutic agents. nih.gov

Cellular Efficacy and Signaling Pathway Analysis

Information on the cellular efficacy and effects on signaling pathways of this compound is not available.

No reports on cell-based functional assays for this compound were found. These assays would be necessary to understand its functional activity in a cellular context, such as its potential to modulate cellular proliferation, signaling, or metabolic functions. nih.gov

In Vivo Efficacy Studies in Animal Models (e.g., Metabolic Regulation)

No in vivo efficacy studies in animal models for this compound have been reported in the available literature. Given the therapeutic application of its trifluoro-analog's derivative (Sitagliptin) in metabolic regulation, it could be hypothesized that this compound might be investigated in animal models of diabetes or other metabolic disorders. chemicalbook.comnih.gov Such studies would be crucial to determine its pharmacokinetic profile and potential therapeutic effects in a whole-organism setting.

Assessment of Efficacy in Disease Models

No specific studies detailing the efficacy of this compound in any disease models were identified in the public domain.

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species

Detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in any preclinical species is not publicly available. Similarly, studies characterizing its pharmacodynamic effects, such as receptor binding affinities or dose-response relationships, could not be found.

Computational Chemistry and Molecular Modeling of 3 Amino 4 2,5 Difluorophenyl Butyric Acid and Its Derivatives

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for examining the electronic structure and predicting various molecular attributes.

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is associated with the ability to donate electrons, while the LUMO energy reflects the capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. semanticscholar.org

Table 1: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for 3-Amino-4-(2,5-difluorophenyl)butyric Acid

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | -7.0 to -6.5 | Electron donating capacity |

| ELUMO | -2.5 to -2.0 | Electron accepting capacity |

| Energy Gap (ΔE) | 4.5 to 5.0 | Chemical stability and reactivity |

| Ionization Potential (I) | 7.0 to 6.5 | Energy required to remove an electron |

| Electron Affinity (A) | 2.5 to 2.0 | Energy released upon gaining an electron |

Note: These values are estimations based on computational studies of analogous fluorinated and amino acid-containing molecules and are for illustrative purposes.

Vibrational Mode Analysis and Spectroscopic Predictions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Quantum mechanical calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra. researchgate.netresearchgate.net The calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and, subsequently, the vibrational frequencies.

For a molecule like this compound, characteristic vibrational modes would include C-H stretching of the aromatic ring and the butyric acid chain, N-H stretching of the amino group, C=O stretching of the carboxylic acid, and C-F stretching from the difluorophenyl group. dergipark.org.tr DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose. nih.govmdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3500 - 3300 |

| N-H Stretch (Amine) | 3400 - 3200 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=O Stretch (Carboxylic Acid) | 1750 - 1700 |

| C-F Stretch | 1400 - 1000 |

Note: These are typical frequency ranges and the exact values would be obtained from specific DFT calculations.

Natural Bond Orbital (NBO) and Charge Distribution Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. uni-muenchen.denumberanalytics.comwisc.edu It transforms the canonical molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This analysis provides insights into hyperconjugative interactions, which are crucial for molecular stability. researchgate.net

The charge distribution within this compound is significantly influenced by the electronegative fluorine atoms and the polar amino and carboxylic acid groups. NBO analysis can quantify the natural atomic charges on each atom, revealing the electrophilic and nucleophilic sites. The fluorine atoms and the oxygen atoms of the carboxylic acid group are expected to carry significant negative charges, while the adjacent carbon atoms and the hydrogen atoms of the amino and hydroxyl groups will be more electropositive. This charge distribution is critical for understanding intermolecular interactions, including those with biological receptors.

Molecular Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule with several rotatable bonds. Its biological activity is likely dependent on its three-dimensional conformation. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information about conformational changes. nih.govnih.govmdpi.com

MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the potential energy surface and the identification of stable conformations and the energy barriers between them. For flexible molecules like GABA analogues, MD simulations can reveal the preferred conformations in different environments, such as in a vacuum or in an aqueous solution. researchgate.net The results of these simulations can be used to generate a conformational free energy surface, highlighting the most probable shapes the molecule will adopt. nih.gov

Molecular Docking Studies with Protein Targets

Given its structural similarity to GABA, this compound is a potential ligand for GABA receptors or related proteins like GABA aminotransferase. mdpi.com Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govnih.gov

Ligand-Protein Interaction Prediction

Molecular docking algorithms explore the conformational space of the ligand within the binding site of the protein and score the different poses based on their predicted binding affinity. unram.ac.id The interactions between the ligand and the protein can be visualized and analyzed, providing insights into the key residues involved in binding.

For this compound, docking studies with a GABA receptor would likely show interactions involving the amino and carboxylic acid groups, which can form hydrogen bonds and salt bridges with polar and charged residues in the binding pocket. The difluorophenyl group can engage in hydrophobic and, potentially, specific fluorine-protein interactions. nih.govacs.orgnih.govacs.orgresearchgate.net The fluorine atoms can participate in favorable interactions with backbone carbonyl groups or other electrophilic sites within the protein. nih.gov

Table 3: Potential Ligand-Protein Interactions for this compound with a GABA Receptor

| Functional Group of Ligand | Potential Interaction Type | Interacting Protein Residues (Hypothetical) |

| Amino Group (-NH₂) | Hydrogen Bonding, Salt Bridge | Aspartic Acid, Glutamic Acid, Serine |

| Carboxylic Acid (-COOH) | Hydrogen Bonding, Salt Bridge | Arginine, Lysine, Tyrosine |

| 2,5-Difluorophenyl Group | Hydrophobic Interactions, Fluorine Bonding | Phenylalanine, Leucine, Valine, Glycine (backbone C=O) |

Note: The specific interacting residues would be identified through detailed docking studies with a specific protein target.

Binding Affinity Estimation and Hotspot Mapping

The estimation of binding affinity and the identification of interaction hotspots are crucial steps in understanding the therapeutic potential of a molecule. For this compound, a GABA (gamma-aminobutyric acid) analogue, these analyses would typically target GABA receptors or related transporters.

Binding Affinity Estimation:

Computational methods are employed to predict the strength of the interaction between a ligand, such as this compound, and its protein target. These predictions are often expressed as binding energy (e.g., in kcal/mol) or as an inhibition constant (Ki) or IC50 value. Techniques like molecular docking and free energy perturbation (FEP) are standard approaches.

For a molecule like this, a typical computational workflow would involve:

Homology Modeling: If the crystal structure of the specific target receptor (e.g., a subtype of the GABA receptor) is unavailable, a model would be built based on the known structure of a closely related protein.

Molecular Docking: The 3D structure of this compound would be docked into the binding site of the target receptor. Docking algorithms would generate multiple possible binding poses and score them.

Binding Free Energy Calculation: More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or FEP would be used to calculate the binding free energy for the most promising poses.

While specific binding affinity data for this compound is not readily found in the literature, studies on similar fluorinated phenibut derivatives acting on GABAergic systems would provide a framework for such an investigation.

Hotspot Mapping:

Hotspot mapping is a computational technique used to identify key interaction points within a protein's binding site. It helps to understand which regions of the ligand contribute most significantly to the binding affinity. This is often done by placing molecular probes (e.g., methyl, hydroxyl, amine groups) across the binding site surface to map out favorable energetic regions.

For this compound, hotspot mapping would likely reveal:

Ionic Interactions: The carboxylic acid and amino groups are prime candidates for forming strong salt bridges and hydrogen bonds with charged residues in the receptor's binding pocket.

Aromatic and Halogen Interactions: The 2,5-difluorophenyl ring would be a key area for hydrophobic and aromatic stacking interactions. The fluorine atoms could also participate in specific halogen bonding, which can significantly contribute to binding affinity and selectivity.

Prediction of Physicochemical Properties Relevant to Drug Design

The "drug-likeness" of a compound is often initially assessed by its physicochemical properties. These properties can be reliably predicted using various computational models and are crucial for understanding a drug's potential absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Design |

| Topological Polar Surface Area (TPSA) | ~63.3 Ų | TPSA is a good indicator of a drug's ability to permeate cell membranes. A value below 140 Ų is generally considered favorable for oral bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | LogP measures the lipophilicity of a compound. This predicted range suggests a balanced solubility, which is often desirable for drugs targeting the central nervous system. |

| Number of Rotatable Bonds | 5 | The number of rotatable bonds influences a molecule's conformational flexibility. A lower number (typically under 10) is often associated with better oral bioavailability. |

These predicted values suggest that this compound possesses a physicochemical profile that is generally considered favorable for a potential drug candidate. Its moderate lipophilicity, acceptable polar surface area, and limited number of rotatable bonds align with the general guidelines for orally bioavailable drugs, including those that need to cross the blood-brain barrier.

Advanced Analytical Characterization of 3 Amino 4 2,5 Difluorophenyl Butyric Acid and Its Synthetic Intermediates

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to the molecular-level analysis of 3-Amino-4-(2,5-difluorophenyl)butyric acid. These methods provide precise information on the compound's atomic connectivity, molecular weight, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. Through ¹H, ¹³C, and ¹⁹F NMR, the chemical environment of each active nucleus can be mapped, confirming the arrangement of atoms and the substitution pattern on the aromatic ring.

¹H NMR: The proton spectrum would be expected to show distinct signals for the protons on the aliphatic chain (at C2, C3, and C4) and the aromatic ring. The aromatic protons would appear as complex multiplets due to proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The carbons attached to fluorine atoms will appear as doublets due to one-bond C-F coupling, providing definitive evidence of their position.

¹⁹F NMR: This technique is highly specific to the fluorine atoms and is crucial for confirming the substitution pattern. For a 2,5-difluoro substitution, two distinct signals would be expected, each with characteristic splitting patterns from coupling to adjacent protons and to the other fluorine atom.

Expected NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -COOH | ~10-12 | Broad singlet | Position is variable and may exchange with D₂O. |

| ¹H | Aromatic (H3, H4, H6) | ~6.9-7.3 | Multiplets | Complex splitting due to H-H and H-F coupling. |

| ¹H | CH-NH₂ (C3) | ~3.3-3.6 | Multiplet | Couples to protons on C2 and C4. |

| ¹H | CH₂-Ar (C4) | ~2.8-3.0 | Multiplet (diastereotopic) | Methylene (B1212753) protons adjacent to a chiral center are chemically non-equivalent. |

| ¹H | CH₂-COOH (C2) | ~2.4-2.6 | Multiplet (diastereotopic) | Methylene protons adjacent to a chiral center are chemically non-equivalent. |

| ¹³C | C=O (C1) | ~175-178 | Singlet | Typical for a carboxylic acid carbonyl. |

| ¹³C | C-F (C2', C5') | ~155-160 | Doublet (¹JCF) | Large one-bond coupling constant confirms direct attachment to fluorine. |

| ¹³C | CH-NH₂ (C3) | ~48-52 | Singlet | Aliphatic carbon bearing the amino group. |

| ¹³C | CH₂-COOH (C2) | ~38-42 | Singlet | Aliphatic methylene carbon. |

| ¹³C | CH₂-Ar (C4) | ~33-37 | Singlet | Aliphatic methylene carbon attached to the phenyl ring. |

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition by measuring the mass-to-charge ratio (m/z) with very high accuracy.

For this compound (C₁₀H₁₁F₂NO₂), the exact mass can be calculated. Using electrospray ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺ in positive ion mode.

Key Fragmentation Pathways:

Loss of H₂O: Dehydration from the carboxylic acid group.

Loss of CO₂: Decarboxylation is a common fragmentation for carboxylic acids.

Loss of NH₃: Cleavage of the amino group.

Benzylic cleavage: Fission of the bond between C3 and C4, yielding a difluorobenzyl fragment or related ions.

Expected Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁F₂NO₂ |

| Molecular Weight (Monoisotopic) | 215.0754 g/mol |

| Expected [M+H]⁺ Ion (HRMS) | 216.0827 |

| Expected [M-H]⁻ Ion (HRMS) | 214.0683 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectroscopy: This technique is particularly sensitive to polar bonds. Key absorptions for this compound would confirm the presence of the amino and carboxylic acid groups. Data from the related trifluoro analog shows characteristic peaks at 2935 cm⁻¹ and 1720 cm⁻¹. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar, symmetric bonds and is excellent for identifying the aromatic ring and C-F bonds.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | IR |

| N-H (Amine) | Stretching | 3200-3500 | IR |

| C-H (Aliphatic) | Stretching | 2850-3000 | IR, Raman |

| C=O (Carboxylic Acid) | Stretching | 1700-1730 | IR, Raman |

| C=C (Aromatic) | Stretching | 1450-1600 | IR, Raman |

| C-F (Aryl Fluoride) | Stretching | 1100-1300 | IR |

Chromatographic Purity and Enantiomeric Excess Determination

Chromatographic techniques are the gold standard for assessing the purity of pharmaceutical intermediates. They are used to separate the target compound from impurities, such as starting materials, by-products, and enantiomers.

HPLC is the primary method for determining the chemical purity and, crucially, the enantiomeric excess (e.e.) of chiral compounds like this compound.

Purity Analysis: Reversed-phase HPLC (RP-HPLC) is typically used for purity assessment. A C18 column is commonly employed with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is often performed using a UV detector. For amino acids lacking a strong chromophore, pre-column derivatization with reagents like 4-Dimethylaminoazobenzene-4′-sulfonyl chloride (DABS-Cl) or 2,4-dinitrofluorobenzene (DNFB) can be used to enhance detectability. arxiv.orgmdpi.com A patent for a related compound describes using a mobile phase of perchloric acid and acetonitrile with UV detection to monitor purity and condensation impurities. google.com

Enantiomeric Excess (e.e.) Determination: As this compound is chiral, separating its enantiomers is critical. This is achieved using chiral HPLC. Common approaches include:

Chiral Stationary Phases (CSPs): Columns with a chiral selector, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), are highly effective at resolving enantiomers. researchgate.net

Chiral Derivatizing Agents: Reacting the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com

Typical HPLC Method Parameters

| Parameter | Purity Analysis (RP-HPLC) | Enantiomeric Analysis (Chiral HPLC) |

|---|---|---|

| Column | Octadecylsilane (C18), 5 µm | Polysaccharide-based CSP (e.g., Lux Cellulose-1, Chiralpak IA) |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., TFA, Formic Acid) | Hexane/Ethanol or Acetonitrile/Methanol |

| Detection | UV (e.g., 210 nm) or DAD | UV (e.g., 220 nm) or Polarimetric |

| Flow Rate | ~1.0 mL/min | ~1.0 mL/min |

| Derivatization | Optional (e.g., DNFB, DABS-Cl) for enhanced UV detection. arxiv.orgmdpi.com | Optional (to form diastereomers for separation on achiral phase). |

Gas chromatography is another powerful separation technique, but its application to non-volatile compounds like amino acids requires a chemical modification step known as derivatization. sigmaaldrich.com

The primary use of GC for analyzing this compound would be for the quantification of the compound itself or any volatile synthetic intermediates or impurities. The amino and carboxylic acid functional groups must be derivatized to increase volatility and thermal stability.

Common Derivatization Strategies:

Silylation: Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with active hydrogens on the amine and carboxylic acid to form stable TBDMS derivatives. sigmaaldrich.com

Acylation/Esterification: A two-step process where the carboxylic acid is first esterified (e.g., with propanol) and the amine is then acylated using a reagent like propyl chloroformate. researchgate.netcore.ac.uk

Once derivatized, the sample is analyzed by GC, typically with a flame ionization detector (FID) for quantification or a mass spectrometer (GC-MS) for both quantification and structural confirmation of separated peaks. sigmaaldrich.com

Chiral Chromatography for Stereoisomer Separation

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. Consequently, the ability to separate and quantify the individual stereoisomers of this compound is of paramount importance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. sigmaaldrich.comchiraltech.com

For β-amino acids such as this compound, several types of chiral stationary phases have proven effective. These include polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose), macrocyclic glycopeptide-based CSPs (e.g., teicoplanin and vancomycin), and zwitterionic ion-exchangers. sigmaaldrich.comchiraltech.commdpi.com The choice of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric separation.

While specific chromatograms for the direct separation of this compound enantiomers are not widely published in publicly available literature, methods developed for structurally similar fluorinated β-amino acids, such as 3-Amino-4-(2,4,5-trifluorophenyl)butyric acid, provide valuable insights. For these related compounds, zwitterionic CSPs have demonstrated excellent chiral recognition capabilities. mdpi.com These columns operate based on a combination of ionic interactions, hydrogen bonding, and π-π interactions between the analyte and the chiral selector.

The separation of the enantiomers of this compound can be approached by derivatizing the amino or carboxylic acid group, or by direct separation of the underivatized molecule. Direct analysis is often preferred as it avoids the introduction of additional chiral centers and potential side reactions. sigmaaldrich.com

Hypothetical Chiral HPLC Method Development:

Based on the analysis of related compounds, a potential chiral HPLC method for separating the enantiomers of this compound could involve the following:

| Parameter | Condition |

| Chiral Stationary Phase | A zwitterionic ion-exchange CSP, such as one based on a Cinchona alkaloid derivative. |

| Mobile Phase | A polar organic mobile phase, for instance, a mixture of methanol and acetonitrile with acidic and basic additives (e.g., formic acid and diethylamine) to control ionization and improve peak shape. |

| Detection | UV detection at a wavelength where the phenyl ring absorbs, typically around 254 nm. |

| Flow Rate | A standard flow rate of 1.0 mL/min would be a suitable starting point. |

| Temperature | Column temperature can be varied to optimize separation, often starting at ambient temperature. |

This table represents a hypothetical method based on established principles for similar compounds.

The development of a robust chiral separation method would involve screening different CSPs and optimizing the mobile phase composition to achieve baseline resolution of the two enantiomers, allowing for their accurate quantification.

Elemental Compositional Analysis

Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound. This analysis provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the molecule, which can then be compared to the theoretical values calculated from its molecular formula. This comparison serves as a fundamental confirmation of the compound's identity and purity.

The molecular formula for this compound is C₁₀H₁₁F₂NO₂. Based on this formula, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of this compound:

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 55.84 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.16 |

| Fluorine | F | 18.998 | 2 | 37.996 | 17.66 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.51 |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.87 |

| Total | 215.20 | 100.00 |

The atomic weights used are standard values and the total molecular weight is calculated accordingly.

Future Research Trajectories and Broader Applications of 3 Amino 4 2,5 Difluorophenyl Butyric Acid Scaffolds

Exploration of Novel Therapeutic Areas for Derived Compounds

While derivatives of similar fluorinated amino acids are known as key intermediates in the synthesis of pharmaceuticals for metabolic disorders, the inherent structural features of the 3-Amino-4-(2,5-difluorophenyl)butyric acid scaffold open avenues for research into a wider range of therapeutic applications. chemimpex.comchemicalbook.com Preliminary studies and research on analogous structures suggest potential in several new areas.

The unique structure of this compound makes it a candidate for investigation into neuroprotective, antidepressant, and anticancer activities. smolecule.com The ability of fluorinated compounds to cross the blood-brain barrier and modulate the activity of enzymes and receptors in the central nervous system is a key area of interest. For instance, related fluorinated amino acid analogs have been designed as mechanism-based inactivators of γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme targeted for treating epilepsy and addiction disorders. nih.gov This suggests a promising trajectory for developing novel treatments for a variety of neurological conditions. chemimpex.comnih.gov

Beyond human pharmaceuticals, the structural features of such compounds are also valuable in the development of advanced agrochemicals. chemimpex.com Research into novel picolinic acid herbicides has shown that incorporating substituted aryl groups can lead to potent new herbicidal molecules. mdpi.com This indicates a potential application for this compound derivatives in creating targeted and effective agricultural products. chemimpex.commdpi.com

Table 1: Potential Therapeutic and Application Areas for Derived Compounds

| Therapeutic/Application Area | Rationale and Research Direction | Supporting Evidence |

|---|---|---|

| Neuropharmacology | Potential as neuroprotective agents for neurodegenerative diseases and as modulators of neurotransmitter systems for antidepressant effects. chemimpex.comsmolecule.com | Design of related structures as GABA-AT inactivators for epilepsy and addiction. nih.gov |

| Oncology | The unique structure allows for potential interactions with various biological targets relevant to cancer pathways. smolecule.com | The inclusion of amino acid residues and fluorine is a growing trend in the development of new oncology drugs. mdpi.com |

| Metabolic Disorders | Serves as a key building block for dipeptidyl peptidase-4 (DPP-4) inhibitors used in treating type 2 diabetes. chemicalbook.com | The trifluorinated analog is a well-established intermediate for Sitagliptin (B1680988). chemicalbook.com |

| Agrochemicals | Potential as a scaffold for novel, potent herbicides. chemimpex.com | Similar aryl-substituted picolinic acids have demonstrated significant herbicidal activity. mdpi.com |

Integration into Multi-Component Drug Design Strategies

The this compound scaffold is exceptionally well-suited for integration into multi-component and fragment-based drug design strategies. The presence of both an amino group and a carboxylic acid group provides two chemically distinct points for modification, which can be seen as orthogonal functional handles. mdpi.com This allows for the systematic and controlled assembly of more complex molecules, where the fluorinated phenylbutyric acid core acts as a central scaffold, anchoring other pharmacologically active fragments.

This "building block" approach is a cornerstone of modern medicinal chemistry. The inclusion of an amino acid-like structure can enhance the structural and functional complexity of a drug candidate, often improving its pharmacological profile. mdpi.com The difluorophenyl moiety, in particular, contributes to enhanced metabolic stability and can improve a molecule's ability to interact with biological targets. cymitquimica.com

Furthermore, the chiral nature of the scaffold is critical. Biological systems are inherently chiral, and the specific stereochemistry of a drug can profoundly influence its efficacy and pharmacokinetics. cymitquimica.com By using enantiomerically pure building blocks like (R)- or (S)-3-Amino-4-(2,5-difluorophenyl)butyric acid, chemists can design drugs that interact with their targets in a highly specific, three-dimensional manner. This is exemplified in the mechanism-based design of enzyme inhibitors, where precise positioning of functional groups is required for potent and irreversible inactivation of the target enzyme. nih.gov

Development of Advanced Synthetic Methodologies for Fluorinated Chiral Building Blocks

The growing demand for complex fluorinated chiral building blocks like this compound has spurred the development of more advanced and efficient synthetic methods. The goal is to produce these high-value intermediates with high purity, high yield, and excellent stereocontrol, often under environmentally friendly conditions. google.comnus.edu.sg

Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is paramount. numberanalytics.com Key strategies include:

Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly efficient route. In one-pot methods, a prochiral ketone substrate can be directly converted to the desired chiral amino acid. nus.edu.sg This approach avoids the use of harsh reagents and simplifies purification, making it suitable for industrial-scale production. google.comnus.edu.sg

Chiral Catalysis: Employing chiral metal catalysts or organocatalysts can induce asymmetry in a reaction, leading to the desired stereoisomer with high enantioselectivity. numberanalytics.com This method is a powerful tool in modern organic synthesis.

Electrophilic Fluorination: Advanced techniques for introducing fluorine atoms into molecules are also crucial. The use of modern electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), allows for the precise and selective fluorination of a wide range of substrates, including aromatic rings. nih.govnumberanalytics.com

Table 2: Comparison of Synthetic Approaches for Chiral Amino Acids

| Synthetic Strategy | Description | Advantages | Key Reagents/Methods |

|---|---|---|---|

| Classical Chemical Synthesis | Multi-step process often involving protection/deprotection and resolution of a racemic mixture. | Well-established and versatile. | Boc-anhydride for protection, column chromatography for purification. google.comchemicalbook.com |

| Asymmetric Biocatalysis | Use of enzymes to catalyze a stereoselective transformation. | High enantioselectivity, mild reaction conditions, environmentally friendly, one-pot potential. nus.edu.sg | Transaminase enzymes, pyridoxal (B1214274) phosphate (B84403) cofactor. nus.edu.sg |

| Asymmetric Chemo-catalysis | Use of a small amount of a chiral catalyst to generate large quantities of a chiral product. | High efficiency and enantioselectivity, broad substrate scope. numberanalytics.com | Chiral metal complexes, organocatalysts. numberanalytics.com |

Q & A

Q. Q: What are the common synthetic routes for preparing 3-amino-4-(2,5-difluorophenyl)butyric acid, and what analytical methods validate its purity and stereochemistry?

A: The compound is typically synthesized via multi-step organic reactions, such as condensation of fluorinated phenylacetic acid derivatives with protected amino acid precursors. For example, a related trifluorophenyl analog (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is synthesized from 2,4,5-trifluorophenylacetic acid through sequential steps involving benzyl ester formation, deprotection, and chiral resolution . Key analytical methods include:

- NMR spectroscopy for structural confirmation (e.g., distinguishing fluorine substitution patterns and verifying stereochemistry) .

- Chiral HPLC or LC-MS to ensure enantiomeric purity, critical for pharmacological activity .

- Elemental analysis and mass spectrometry to confirm molecular composition .

Fluorination Effects on Bioactivity

Q. Q: How does the 2,5-difluorophenyl substitution influence the compound’s physicochemical properties and receptor interactions compared to other fluorinated analogs?

A: Fluorine atoms at the 2,5-positions enhance metabolic stability and lipophilicity, improving membrane permeability. Compared to 3,4-difluorophenyl or trifluoromethyl analogs, the 2,5-difluoro configuration may alter π-π stacking interactions with aromatic residues in target enzymes (e.g., dipeptidyl peptidase-4 in diabetes research). Computational docking studies and comparative IC₅₀ assays against non-fluorinated analogs are recommended to quantify these effects .

Advanced Synthesis Optimization

Q. Q: What strategies mitigate low yields in the final reductive amination step during the synthesis of this compound?

A: Low yields often arise from steric hindrance at the β-carbon or competing side reactions. Optimized approaches include:

- Protecting group selection : Use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to stabilize the amino intermediate .

- Catalytic hydrogenation : Employing palladium-on-carbon under controlled H₂ pressure to reduce imine intermediates selectively .

- Solvent optimization : Polar aprotic solvents like DMF or THF improve reaction homogeneity and reduce byproduct formation .

Structural-Activity Relationship (SAR) Challenges

Q. Q: How do conflicting bioactivity results between 2,5-difluorophenyl and 3,4-difluorophenyl analogs inform SAR studies for this compound?

A: Discrepancies may arise from differences in fluorine electronegativity and spatial arrangement. For example, 2,5-difluorophenyl derivatives exhibit stronger hydrogen-bonding with polar enzyme pockets, while 3,4-difluoro analogs show enhanced hydrophobic interactions. To resolve contradictions:

- Perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

- Conduct molecular dynamics simulations to compare ligand-receptor conformational stability .

In Vivo Pharmacokinetic Profiling

Q. Q: What methodologies address poor oral bioavailability of this compound in preclinical models?

A: Bioavailability challenges stem from high polarity or rapid metabolism. Strategies include:

- Prodrug derivatization : Esterification (e.g., menthol conjugation) to enhance lipophilicity and transdermal absorption, as demonstrated for hypoglycemic analogs .

- Co-administration with CYP450 inhibitors : To reduce first-pass metabolism .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve sustained release and tissue targeting .

Data Contradictions in Fluorine Substitution Studies

Q. Q: How should researchers interpret conflicting reports on the metabolic stability of 2,5-difluorophenyl vs. 3,5-difluorophenyl derivatives?

A: Contradictions may reflect assay-specific conditions (e.g., microsomal vs. hepatocyte models). Recommendations:

- Standardize in vitro metabolic assays using pooled human liver microsomes and identical incubation times.

- Validate findings with in vivo pharmacokinetic studies in rodent models.

- Analyze metabolite profiles via LC-MS/MS to identify de-fluorination or oxidative pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.